molecular formula C16H10Cl3NO B5740530 2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile

2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile

Cat. No. B5740530
M. Wt: 338.6 g/mol
InChI Key: SUXCUMYTWQHIHG-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile is a chemical compound that belongs to the family of acrylonitriles. It is also known as DCDMA or Dichlorodimethoxydiphenylacrylonitrile. This compound has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell division, inflammation, and fungal growth. It has been found to target the microtubule network of cancer cells, which is essential for cell division. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of certain fungal enzymes that are essential for fungal growth.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer agents. It has also been found to reduce the production of inflammatory mediators, which is a desirable effect for anti-inflammatory agents. Additionally, it has been found to inhibit the growth of certain fungal species, which is a desirable effect for antifungal agents.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it readily available for research purposes. Another advantage is that it has been extensively studied for its potential applications in scientific research, which provides a solid foundation for further studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications. Another limitation is that it may have off-target effects, which could complicate its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile. One direction is to further investigate its potential as an anti-cancer agent, particularly in vivo studies. Another direction is to investigate its potential as an anti-inflammatory agent in different animal models. Additionally, further studies could be done to optimize its use as an antifungal agent. Finally, more research is needed to fully understand its mechanism of action, which could lead to the development of more targeted and effective applications.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile involves the reaction of 4-chlorobenzaldehyde with 3,5-dichloro-4-methoxybenzyl cyanide in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a nucleophilic addition reaction to form the final product. The overall yield of the reaction is around 70%.

Scientific Research Applications

2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)acrylonitrile has been used in scientific research for various purposes. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antifungal agent, as it has been found to inhibit the growth of certain fungal species.

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO/c1-21-16-14(18)7-10(8-15(16)19)6-12(9-20)11-2-4-13(17)5-3-11/h2-8H,1H3/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXCUMYTWQHIHG-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile

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